(4-Chlorophenyl)diethoxy(methyl)silane
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Overview
Description
(4-Chlorophenyl)diethoxy(methyl)silane is an organosilicon compound with the molecular formula C11H17ClO2Si. It is characterized by the presence of a 4-chlorophenyl group, two ethoxy groups, and a methyl group attached to a silicon atom. This compound is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)diethoxy(methyl)silane typically involves the reaction of 4-chlorophenylmagnesium bromide with diethoxymethylchlorosilane. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
4-Chlorophenylmagnesium bromide+Diethoxymethylchlorosilane→this compound+Magnesium bromide chloride
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional steps such as purification through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)diethoxy(methyl)silane undergoes various types of chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols and ethanol.
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The methyl group attached to the silicon atom can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Hydrolysis: Water or dilute acids are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Major Products
Hydrolysis: Silanols and ethanol.
Substitution: Substituted phenyl derivatives.
Oxidation: Silanols or siloxanes.
Scientific Research Applications
(4-Chlorophenyl)diethoxy(methyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)diethoxy(methyl)silane involves its ability to form stable siloxane bonds through hydrolysis and condensation reactions. The silicon atom can interact with various molecular targets, leading to the formation of stable and functionalized surfaces. The pathways involved include hydrolysis of ethoxy groups and subsequent condensation to form siloxane networks.
Comparison with Similar Compounds
Similar Compounds
- (4-Ethylphenyl)trimethylsilane
- Methylphenyldiacetoxysilane
- Trimethyl(9-methyl-9H-fluoren-9-yl)silane
Uniqueness
(4-Chlorophenyl)diethoxy(methyl)silane is unique due to the presence of the 4-chlorophenyl group, which imparts distinct reactivity and properties compared to other similar compounds. The combination of ethoxy groups and a methyl group attached to the silicon atom also contributes to its unique chemical behavior and applications.
Properties
Molecular Formula |
C11H17ClO2Si |
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Molecular Weight |
244.79 g/mol |
IUPAC Name |
(4-chlorophenyl)-diethoxy-methylsilane |
InChI |
InChI=1S/C11H17ClO2Si/c1-4-13-15(3,14-5-2)11-8-6-10(12)7-9-11/h6-9H,4-5H2,1-3H3 |
InChI Key |
RXCDQSWQFCHSLG-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(C1=CC=C(C=C1)Cl)OCC |
Origin of Product |
United States |
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